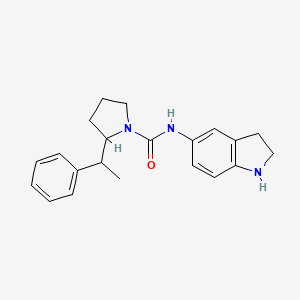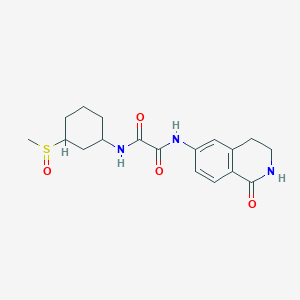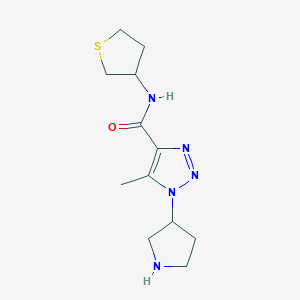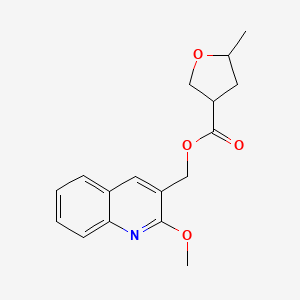
N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide, also known as UMI-77, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in cancer treatment. It was first synthesized in 2004 by researchers at the University of Michigan, and since then, numerous studies have been conducted to investigate its mechanism of action and potential clinical applications.
Mécanisme D'action
N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide works by binding to the PAS-B domain of HIF-1α, which is responsible for dimerization with the PAS-A domain. This prevents the formation of the HIF-1α/β complex, which is required for the transcriptional activation of genes involved in angiogenesis and glycolysis. By inhibiting HIF-1α activity, N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide induces apoptosis and inhibits angiogenesis in cancer cells, making it a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on HIF-1α activity, it has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. It has also been shown to inhibit the expression of genes involved in glycolysis and glucose metabolism, which may contribute to its anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide is its specificity for HIF-1α, which makes it a valuable tool for studying the role of this transcription factor in cancer biology. However, its potency and selectivity may vary depending on the cell line and experimental conditions used, which can make it difficult to interpret results. Additionally, its low solubility in water can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for research on N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide. One area of focus is the development of more potent and selective inhibitors of HIF-1α, which may have improved therapeutic potential. Another area of interest is the use of N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide in combination with other anti-cancer agents, which may have synergistic effects. Additionally, further studies are needed to investigate the potential use of N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide in other diseases, such as ischemic heart disease and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide involves several steps, including the reaction of 2-phenylethylamine with 2-bromoacetophenone to form N-(2-phenylethyl)acetophenone, which is then reacted with indole-5-carboxaldehyde to form N-(2,3-dihydro-1H-indol-5-yl)-2-phenylethylacetamide. Finally, this compound is reacted with pyrrolidine-1-carboxylic acid to form N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the transcription factor HIF-1α, which is known to play a key role in tumor growth and survival. By inhibiting HIF-1α, N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide has been shown to induce apoptosis and inhibit angiogenesis in cancer cells, making it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-15(16-6-3-2-4-7-16)20-8-5-13-24(20)21(25)23-18-9-10-19-17(14-18)11-12-22-19/h2-4,6-7,9-10,14-15,20,22H,5,8,11-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQQWADUVYHGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C(=O)NC2=CC3=C(C=C2)NCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,2-oxazole-3-carboxylate](/img/structure/B7435959.png)

![1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine](/img/structure/B7435981.png)

![2-(1,3-benzodioxol-5-yl)-N-[diethyl(oxo)-lambda6-sulfanylidene]-1,3-thiazole-5-carboxamide](/img/structure/B7436017.png)
![methyl N-[2-[[3-(4-carbamoylanilino)-3-oxopropyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B7436021.png)
![N-[diethyl(oxo)-lambda6-sulfanylidene]-5-methyl-1-quinolin-6-yltriazole-4-carboxamide](/img/structure/B7436027.png)

![N-[(1-benzylazetidin-2-yl)methyl]-N'-(2-methyl-5-nitrophenyl)oxamide](/img/structure/B7436045.png)
![N-(4-amino-3-methylphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7436050.png)
![[2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea](/img/structure/B7436056.png)

![N-[[4-(aminomethyl)-6-oxo-1H-pyrimidin-2-yl]methyl]-3-ethyl-2-morpholin-4-ylpentanamide](/img/structure/B7436063.png)